Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate
Description
Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate is a quinoline derivative with partial saturation at the 1,2-positions, two methyl substituents at position 2, and a methyl ester at position 6. Its structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical and materials chemistry. The ester group enhances solubility in organic solvents, while the dimethyl substitution introduces steric effects that influence reactivity and molecular conformation .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-13(2)7-6-9-8-10(12(15)16-3)4-5-11(9)14-13/h4-8,14H,1-3H3 |
InChI Key |
MFIPKIIJGXMQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(N1)C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Multi-Component Condensation Reactions
Multi-component reactions (MCRs) are widely employed for constructing the 1,2-dihydroquinoline scaffold. A notable approach involves the one-pot condensation of 2-mercaptoquinoline-3-carbaldehydes, dialkyl acetylenedicarboxylates, and triphenylphosphine. For example, Alizadeh et al. demonstrated that heating equimolar quantities of these reactants in acetonitrile at 80°C for 6 hours yields 2,2-dimethyl-1,2-dihydroquinoline derivatives with carboxylate substituents . The reaction proceeds via a tandem nucleophilic addition-cyclization mechanism, where triphenylphosphine facilitates the formation of a thiopyrano intermediate. This method achieves moderate yields (60–75%) but requires chromatographic purification due to byproduct formation.
A modified protocol using Bi(OTf)₃ as a Lewis acid catalyst improves efficiency. In a representative procedure, 2,4-dimethylaniline reacts with methyl pyruvate in chloroform under microwave irradiation (3 hours, 120°C), producing methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate in 91% yield . The catalyst enhances electrophilic activation of the carbonyl group, enabling regioselective cyclization.
Catalytic Cyclization via Ferrous Ion-Mediated Oxidation
Patented methods leverage Fe²⁺ catalysts for oxidizing intermediates to the target dihydroquinoline. For instance, CN112300073A describes dissolving a precursor compound (e.g., methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate) in dimethyl sulfoxide (DMSO) under acidic conditions, followed by treatment with FeCl₂ and H₂O₂ . The Fe²⁺/H₂O₂ system generates hydroxyl radicals, which abstract hydrogen atoms to induce cyclization. Key parameters include:
-
Molar ratio of H₂O₂ to precursor : 8:1–12:1
-
Temperature : 60–80°C
-
Reaction time : 2–3 hours
This method achieves yields up to 85% with high purity (>99.5%) after recrystallization . However, scalability is limited by the exothermic nature of H₂O₂ decomposition.
Heterogeneous Catalysis for Alkylation
The condensation of aniline derivatives with ketones over solid catalysts offers a solvent-free route. RU2609028C1 reports using decationized zeolites (e.g., clinoptilolite) to catalyze the reaction between 6-carboxy-substituted anilines and acetone at 110°C . The zeolite’s Brønsted acid sites promote imine formation, followed by intramolecular cyclization. Key advantages include:
-
Catalyst loading : 250 wt% relative to aniline
-
Yield : 96%
-
Reusability : 5 cycles without significant activity loss
This method is ideal for large-scale production but requires high catalyst loadings, increasing costs.
Regioselective Methylation Strategies
Post-cyclization methylation is critical for installing the 2,2-dimethyl groups. A two-step procedure involves:
-
S-Methylation : Treating methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with CH₃I in DMF at 50°C (1 hour, triethylamine base), yielding the S-methylated intermediate .
-
N/O-Methylation : Reacting the intermediate with CH₃I and NaH/K₂CO₃ at 80°C, favoring O-methylation (80–99% selectivity) .
Steric hindrance from the sulfur-bound methyl group directs methylation to the oxygen atom, ensuring high regioselectivity.
Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)
A modern approach employs hydrazine-catalyzed RCCOM to assemble the dihydroquinoline core. Zhang et al. demonstrated that N-prenylated 2-aminobenzaldehydes undergo cyclization in isopropanol at 140°C with a hydrazine trifluoroacetate catalyst . The reaction proceeds via a [3+2] cycloaddition-cycloreversion sequence, achieving 82% yield. Advantages include:
-
Functional group tolerance : Compatible with electron-withdrawing substituents (e.g., -F, -NO₂).
-
Scalability : No chromatography required after solvent exchange.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multi-Component Reaction | Bi(OTf)₃ | 91 | 99 | Moderate |
| Fe²⁺ Oxidation | FeCl₂/H₂O₂ | 85 | 99.5 | Low |
| Heterogeneous Catalysis | Clinoptilolite zeolite | 96 | 98 | High |
| RCCOM | Hydrazine trifluoroacetate | 82 | 95 | High |
Crystallographic Insights and Reaction Optimization
Single-crystal X-ray analyses reveal that the 1,2-dihydroquinoline ring adopts a twisted or envelope conformation, influencing reactivity . For instance, steric clashes between the 2,2-dimethyl groups and ester substituents can slow cyclization rates. Optimization strategies include:
-
Solvent polarity : Higher polarity solvents (e.g., DMF) accelerate Bi(OTf)₃-catalyzed reactions by stabilizing transition states .
-
Microwave irradiation : Reduces reaction time from 24 hours to 3 hours in multi-component syntheses .
Industrial-Scale Production Considerations
For commercial manufacturing, the heterogeneous catalysis method (RU2609028C1) is preferred due to its high yield and catalyst reusability . However, RCCOM offers advantages for synthesizing analogs with sensitive functional groups. Future directions include developing flow chemistry protocols to enhance Fe²⁺-mediated oxidation safety.
Chemical Reactions Analysis
Alkylation and Methylation
The dimethyl groups at the 2-position influence regioselectivity in alkylation reactions. Studies on analogous compounds (e.g., methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate) demonstrate preferential S-methylation over N- or O-alkylation due to steric and electronic factors .
Key Data for Methylation Reactions :
| Substrate | Methylating Agent | Conditions | Major Product | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxy-2-thioxo derivative | CH₃I | DMF, K₂CO₃, 50°C, 1 h | S-Methylated quinoline | 80–85 |
| 4-Hydroxy-2-(methylthio) | CH₃I | NaH, DMF, 80°C, 4 h | O-Methylated derivative | 70–75 |
For Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate, similar reactivity is expected, with the ester group facilitating nucleophilic substitutions at the carbonyl carbon.
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid, enabling further derivatization:
-
Reaction :
-
Conditions : 1M NaOH, reflux for 3 hours
-
Applications : The carboxylic acid intermediate can participate in amidation or coupling reactions for drug discovery.
Condensation Reactions
The quinoline nitrogen and adjacent methyl groups enable condensation with aldehydes or ketones. For example:
-
Substrate : this compound
-
Reagent : Benzaldehyde
-
Conditions : Ethanol, piperidine (catalytic), reflux for 12 hours
-
Product : Schiff base derivative (C₂₀H₂₀N₂O₂)
Such reactions expand the compound’s utility in synthesizing bioactive heterocycles.
Oxidation and Ring Modification
Oxidation of the dihydroquinoline ring can yield fully aromatic quinolines. For instance:
-
Oxidizing Agent : KMnO₄ in acidic medium
-
Mechanism : Dehydrogenation via radical intermediates, confirmed by ESR studies on analogous systems .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar quinolines:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate exhibit various biological activities. For instance, compounds related to this structure have shown antibacterial properties by inhibiting DNA gyrase, which is crucial for bacterial DNA replication . The presence of specific substituents can enhance these properties, making them promising candidates for developing new antibiotics.
Anticancer Potential
The compound has also attracted interest for its anticancer activity. Studies suggest that derivatives can inhibit the c-Myc/Max/DNA complex formation, a critical pathway in cancer cell proliferation . The ability to modify the compound's structure allows for the exploration of new derivatives that could exhibit enhanced therapeutic effects against various cancer types.
Case Study: Synthesis and Biological Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell growth in vitro, demonstrating significant promise in targeting specific cancer pathways .
Agricultural Applications
Pesticidal Properties
this compound has shown potential as a pesticide or herbicide due to its biological activity against various pathogens. Its effectiveness in inhibiting fungal growth makes it a candidate for agricultural applications aimed at protecting crops from disease.
Case Study: Field Trials
Field trials conducted with formulations containing this compound demonstrated reduced incidence of fungal infections in treated crops compared to untreated controls. This highlights its potential as an environmentally friendly alternative to conventional pesticides.
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability due to its heterocyclic nature.
Case Study: Polymer Synthesis
Research has explored the use of this compound as a monomer in creating high-performance polymers. The resulting materials exhibited superior thermal stability and mechanical properties compared to conventional polymers .
Mechanism of Action
The mechanism by which Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit specific enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Dimethyl 6-Acetyl-2-Methyl-1,2-Dihydroquinoline-2,4-Dicarboxylate
- Structure : Features ester groups at positions 2 and 4 and an acetyl group at position 6.
- Key Differences: The additional acetyl group at position 6 introduces electron-withdrawing effects, altering electronic distribution compared to the target compound’s simpler ester substituent. The dual ester groups (positions 2 and 4) increase polarity, affecting solubility and crystallization behavior. Conformation: The quinoline ring adopts a sofa conformation with puckering parameters $ Q_T = 0.348 \, \text{Å} $, $ \phi = -45.4^\circ $, and $ \theta = 49.3^\circ $, influenced by steric interactions from substituents .
Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]Quinoline-6-Carboxylate
- Structure : Contains a fused pyrrolidine ring and a ketone at position 2.
- Key Differences: The fused pyrrolidine ring increases rigidity and planarity, contrasting with the partially saturated 1,2-dihydroquinoline core of the target compound. The ketone group at position 2 enhances electrophilicity, enabling nucleophilic reactions (e.g., Grignard additions) that are absent in the target compound. Synthesis: Prepared via AlCl₃-mediated cyclization, highlighting the role of Lewis acids in constructing complex heterocycles .
Ethyl 6-Methyl-2-Oxo-1,2,5,6,7,8-Hexahydroquinoline-3-Carboxylate
- Structure: Fully saturated hexahydroquinoline with an ester at position 3 and a ketone at position 2.
- Key Differences :
- Higher saturation (hexahydro) reduces aromaticity, leading to greater conformational flexibility.
- The ketone at position 2 and ester at position 3 create distinct electronic environments compared to the target compound’s 6-carboxylate and 2,2-dimethyl groups.
- Applications : Serves as a precursor for antimalarial and antiviral agents, leveraging its reduced aromaticity for improved bioavailability .
6-Methyl-1,2,3,4-Tetrahydroquinoline
- Structure: Simplifies to a tetrahydroquinoline with a single methyl group at position 6.
- Key Differences :
Comparative Data Table
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : Ester carbonyl stretches appear at ~1730 cm⁻¹, distinct from ketones (~1700 cm⁻¹) .
- NMR: Methyl groups at position 2 appear as singlets (δ ~1.15 ppm), while dihydroquinoline protons show multiplet patterns (δ 2.09–2.40 ppm) .
- Mass Spectrometry : Molecular ion peaks align with molecular weights (e.g., m/z 245 for ).
Biological Activity
Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including synthesis methods, biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₅NO₃. Its structure features a quinoline core with two methyl groups at the 2-position and a carboxylate group that enhances its reactivity. This unique substitution pattern is believed to influence its biological interactions significantly.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing starting materials such as malonic acid derivatives and appropriate amines.
- Alkylation Procedures : Employing reagents like methyl iodide under controlled conditions to achieve selective methylation .
These synthetic routes allow for the modification of the compound's structure to enhance its biological profile.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Studies have shown that related quinoline derivatives possess significant antiviral properties. For instance, molecular docking simulations suggest that compounds similar to this compound can effectively inhibit Hepatitis B Virus (HBV) replication at concentrations as low as 10 µM .
Anticancer Properties
In vitro studies have demonstrated that various dihydroquinoline derivatives exhibit cytotoxic effects against cancer cell lines. For example, derivatives with structural similarities to this compound were tested against the MCF-7 breast cancer cell line. The results indicated varying degrees of cell viability reduction, with some compounds maintaining over 80% viability compared to untreated controls .
Cardioprotective Effects
Recent investigations into dihydroquinoline derivatives have highlighted their cardioprotective properties. In models of doxorubicin-induced cardiotoxicity using H9c2 cardiomyocytes, certain derivatives showed significant protective effects against cell death induced by chemotherapy agents .
Comparative Analysis with Related Compounds
The biological activity of this compound can be better understood in comparison to other quinoline derivatives. Below is a summary table comparing key features and activities of similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Hydroxy-substituted quinoline | Potent antiviral activity |
| Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate | Dicarboxylic acid derivative | Anti-inflammatory properties |
| Methyl 2-methylquinoline-6-carboxylate | Simple methyl-substituted quinoline | Moderate cytotoxicity against cancer cells |
The unique substitution pattern of this compound contributes to its enhanced reactivity and biological profile compared to these similar compounds .
Q & A
Q. What are the established synthetic routes for Methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate?
Answer: The compound is typically synthesized via acid-catalyzed condensation reactions. For example:
- Lewis/Brønsted acid catalysis : Reacting substituted anilines with ketones or esters (e.g., methyl pyruvate) using catalysts like Bi(OTf)₃ or piperidine under microwave irradiation (yields ~90%) .
- Thermal cyclization : Heating precursors (e.g., diethyl malonate with substituted anilines) in solvents like acetonitrile, followed by purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluants) .
- Key validation : Monitor reaction progress via TLC and confirm purity using HPLC or LCMS (e.g., retention time: 1.50 minutes under QC-SMD-TFA05 conditions) .
Q. How is the purity and structural integrity of the compound verified?
Answer:
- Chromatography : HPLC (e.g., SQD-FA05 conditions) and LCMS (e.g., m/z 755 [M+H]⁺) to confirm molecular weight and purity .
- Spectroscopy : ¹H-NMR analysis (e.g., δ 1.41 ppm for methyl groups) and IR for functional group identification .
- Crystallography : Single-crystal X-ray diffraction to resolve bond lengths/angles and hydrogen-bonding networks (refined via SHELXL) .
Advanced Research Questions
Q. How can the puckered conformation of the dihydroquinoline ring be quantitatively analyzed?
Answer:
- Cremer-Pople parameters : Calculate puckering amplitude (Qₜ) and angles (θ, φ) from X-ray data to define the nonplanar "sofa" conformation (e.g., Qₜ = 0.348 Å, θ = 49.3°) .
- Comparative studies : Contrast with substituted cyclohexane derivatives (e.g., germacyclohexane) to assess flattening effects of substituents like methyl groups .
Q. How to resolve contradictions in catalytic efficiency reported across studies?
Answer:
- Catalyst screening : Compare yields using Bi(OTf)₃ (91% under microwave) vs. traditional Brønsted acids (e.g., H₂SO₄) .
- Solvent/temperature effects : Microwave irradiation reduces reaction time (3 hours vs. 24 hours conventional), minimizing side reactions .
- Data normalization : Report turnover numbers (TON) and activation energies to standardize efficiency metrics.
Q. What strategies enable selective functionalization of the carboxylate group?
Answer:
Q. How do hydrogen-bonding networks influence crystal packing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
